![molecular formula C25H26N4O3S2 B2632283 N-(2-ethyl-6-methylphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide CAS No. 1251584-12-9](/img/no-structure.png)

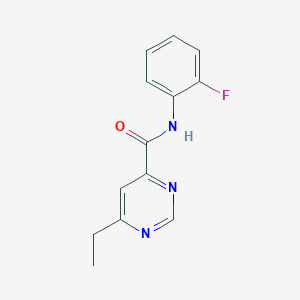

N-(2-ethyl-6-methylphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

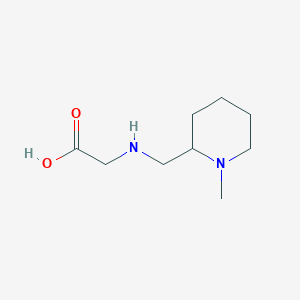

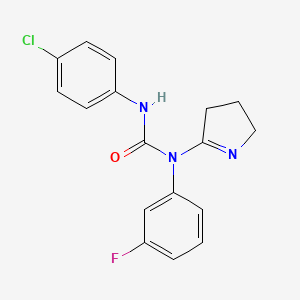

N-(2-ethyl-6-methylphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide is a useful research compound. Its molecular formula is C25H26N4O3S2 and its molecular weight is 494.63. The purity is usually 95%.

BenchChem offers high-quality N-(2-ethyl-6-methylphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethyl-6-methylphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biocidal Properties : A study by Youssef et al. (2011) explored the preparation of related compounds and tested their biological activity against various bacteria and fungi. Some of these compounds exhibited excellent biocidal properties (Youssef et al., 2011).

cGMP Phosphodiesterase Inhibition : Research by Dumaitre and Dodic (1996) described a series of similar compounds as specific inhibitors of cGMP-specific (type V) phosphodiesterase. These compounds showed enzymatic and cellular activity and potential antihypertensive activity in vivo (Dumaitre & Dodic, 1996).

PET Imaging Applications : Dollé et al. (2008) synthesized compounds within this series as selective ligands of the translocator protein (18 kDa) for imaging using positron emission tomography (PET) (Dollé et al., 2008).

Antitumor Activity : A study by Gomha et al. (2017) reported the synthesis of a novel compound with structural similarities, demonstrating high potency against human lung and hepatocellular carcinoma cell lines (Gomha, Muhammad, & Edrees, 2017).

Antiasthma Potential : Medwid et al. (1990) found that compounds in this category were active as mediator release inhibitors, indicating potential use as antiasthma agents (Medwid et al., 1990).

Insecticidal Properties : Fadda et al. (2017) synthesized novel heterocycles incorporating a thiadiazole moiety and evaluated them as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Supramolecular Chemistry : Fonari et al. (2004) synthesized novel pyrimidine derivatives and investigated their use in supramolecular assemblies, highlighting their potential in material science (Fonari et al., 2004).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-ethyl-6-methylphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide involves the condensation of 2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetic acid with 2-ethyl-6-methylaniline, followed by acetylation of the resulting amide with acetic anhydride.", "Starting Materials": [ "2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetic acid", "2-ethyl-6-methylaniline", "Acetic anhydride", "Triethylamine", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Diisopropylethylamine (DIPEA)", "N,N'-Dicyclohexylcarbodiimide (DCC)", "Methanol", "Ethyl acetate", "Sodium bicarbonate" ], "Reaction": [ "To a solution of 2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetic acid (1.0 equiv) in DMF, add DIPEA (1.2 equiv) and DCC (1.2 equiv) and stir for 1 hour at room temperature to activate the carboxylic acid.", "Add 2-ethyl-6-methylaniline (1.2 equiv) to the activated carboxylic acid solution and stir for 24 hours at room temperature to allow for the condensation reaction to occur.", "Filter the resulting solid and wash with DCM to obtain the crude product.", "Dissolve the crude product in a mixture of methanol and DCM and add sodium bicarbonate to neutralize the solution.", "Extract the product with DCM and wash with water and brine.", "Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the crude amide.", "Dissolve the crude amide in DCM and add acetic anhydride (1.2 equiv) and triethylamine (1.2 equiv) to the solution.", "Stir the solution for 24 hours at room temperature to allow for the acetylation reaction to occur.", "Wash the resulting solid with ethyl acetate and dry under vacuum to obtain the final product." ] } | |

CAS番号 |

1251584-12-9 |

製品名 |

N-(2-ethyl-6-methylphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide |

分子式 |

C25H26N4O3S2 |

分子量 |

494.63 |

IUPAC名 |

N-(2-ethyl-6-methylphenyl)-2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide |

InChI |

InChI=1S/C25H26N4O3S2/c1-5-17-9-7-8-16(4)20(17)26-19(30)14-28-22-21(34-24(27-22)33-6-2)23(31)29(25(28)32)18-12-10-15(3)11-13-18/h7-13H,5-6,14H2,1-4H3,(H,26,30) |

InChIキー |

HOQPQMLROYLEQC-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC(=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)C)SC(=N3)SCC)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

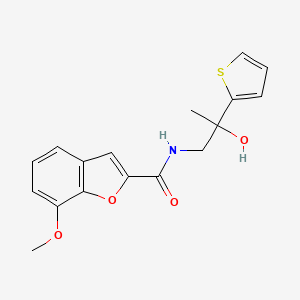

![2,4-dichloro-6-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2632204.png)

![3-[Cyclopropyl({[(2,6-dimethylphenyl)carbamoyl]methyl})amino]propanoic acid](/img/structure/B2632217.png)